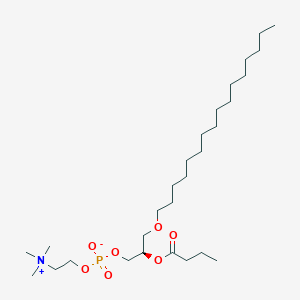
Rosiglitazone (potassium salt)
Übersicht
Beschreibung
Rosiglitazone (potassium salt) is a potent and selective PPARγ agonist . It is water-soluble and has antidiabetic and hypoglycemic effects in vivo . It is also known to regulate the epithelial sodium channel (ENaC) and Na-K-2Cl (NKCC2) co-transporter .
Synthesis Analysis
Rosiglitazone can be synthesized through a scalable five-step synthetic route . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione . The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction .Molecular Structure Analysis
The molecular formula of Rosiglitazone (potassium salt) is C18H18N3O3S•K . The molecular weight is 395.5 . The structure of Rosiglitazone is available in various databases .Chemical Reactions Analysis
Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ1 and PPARγ2 in reporter assays . It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM .Physical And Chemical Properties Analysis
Rosiglitazone (potassium salt) is a crystalline solid . It is soluble in DMF, DMSO, DMSO:PBS (7.2 pH) (1:3), Ethanol, and H2O .Wissenschaftliche Forschungsanwendungen
Diabetes Management
Rosiglitazone is primarily known for its role in managing type 2 diabetes . It functions as an agonist of the peroxisome proliferator-activated receptor γ (PPARγ), which plays a significant role in the regulation of glucose and lipid metabolism . By activating PPARγ, rosiglitazone helps to improve insulin sensitivity, thereby reducing blood glucose levels and aiding in glycemic control. It has been used in formulations to enhance glycemic control in the treatment of type 2 diabetes.
Cell Differentiation
The compound has been shown to induce differentiation of C3H10T1/2 stem cells into adipocytes . This application is crucial for research into adipogenesis and the study of diseases related to fat cells, such as obesity and metabolic syndrome.
Ferroptosis Inhibition
Rosiglitazone has been identified as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the process of ferroptosis, a form of programmed cell death . It can inhibit RSL3-induced ferroptosis in certain cell lines and increase survival in a mouse model of ferroptosis. This makes it a valuable tool for studying this cell death pathway and its implications in various diseases.
Anti-inflammatory Properties
Research has indicated that rosiglitazone possesses anti-inflammatory properties . This application is significant for the study of chronic inflammatory diseases and could potentially lead to therapeutic uses in conditions like arthritis or inflammatory bowel disease.
Cardiovascular Research
Rosiglitazone’s ability to stimulate nitric oxide (NO) synthesis and diminish NO synthase cofactor has implications for cardiovascular research . NO plays a vital role in vascular health, and the regulation of its synthesis is crucial for understanding and treating cardiovascular diseases.
Neurological Applications
The compound has been associated with various neurological applications, including increasing dendritic spine density, which is important for synaptic plasticity and cognitive function . Additionally, it has shown potential in anti-Alzheimer’s disease research, providing a new avenue for exploring treatments for neurodegenerative disorders.
Wirkmechanismus
Target of Action
Rosiglitazone, also known as 2V3E7D3089, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play crucial roles in regulating carbohydrate and lipid metabolism, and are abundant in tissues such as adipose tissue, skeletal muscle, and liver .
Mode of Action
Rosiglitazone acts as a selective ligand of PPARγ , activating these receptors . This activation influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by rosiglitazone leads to improved insulin sensitivity and has an anti-inflammatory effect . This is evidenced by the decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels in patients on rosiglitazone .
Pharmacokinetics
Rosiglitazone has an absolute bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The distribution volume at steady state (Vdss) is approximately 17.6 L .
Result of Action
The activation of PPARγ by rosiglitazone results in improved glycemic control in adults with type 2 diabetes mellitus . It lowers blood glucose by improving target cell response to insulin, without increasing pancreatic insulin secretion .
Action Environment
The action of rosiglitazone can be influenced by environmental factors such as diet and exercise . It is indicated as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes . Furthermore, the presence of insulin is necessary for rosiglitazone’s mechanism of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGCLSZSSKLEN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466743 | |
| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone potassium | |
CAS RN |
316371-84-3 | |
| Record name | Rosiglitazone potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3E7D3089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Rosiglitazone (potassium salt) in the context of focal cerebral ischemia?
A1: Rosiglitazone (potassium salt) acts as a potent and selective agonist for Peroxisome proliferator-activated receptor gamma (PPAR-γ). While the exact mechanisms are still under investigation, the paper suggests that rosiglitazone exerts its neuroprotective effects through the modulation of PPAR-γ activity. [] Specifically, the study demonstrated that rosiglitazone treatment reduced the expression of inflammatory markers, suggesting an anti-inflammatory effect. [] This reduction in inflammation could contribute to the observed decrease in brain damage following focal cerebral ischemia.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
